3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazines fused with quinoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with quinoline-2-carbaldehyde under acidic conditions to form the desired triazinoquinoline structure . Another approach includes the use of nitrophenylhydrazides, which undergo reductive cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of catalytic systems, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the triazine ring to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazinoquinolines with various functional groups .
Scientific Research Applications
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: It exhibits potential antitumor, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of organic optoelectronic materials, such as n-type semiconductors and dye-sensitized solar cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with DNA to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl[1,2,4]triazino[5,6-c]quinoline: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
1,2,4-Triazino[2,3-c]quinazolines: Another class of triazine-quinoline fused compounds with different substitution patterns.
1,2,4-Triazinoindole Derivatives: Compounds with a triazine ring fused to an indole moiety.
Uniqueness
3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This specific substitution pattern may enhance its selectivity and potency in certain applications compared to other similar compounds .
Properties
CAS No. |
60075-19-6 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C17H12N4/c1-11-6-8-12(9-7-11)17-19-15-10-18-14-5-3-2-4-13(14)16(15)20-21-17/h2-10H,1H3 |
InChI Key |
UDZJJKLGIMKVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.